molecular formula C8H16N2O B056341 trans-4-(Aminomethyl)cyclohexanecarboxamide CAS No. 121487-82-9

trans-4-(Aminomethyl)cyclohexanecarboxamide

Cat. No.: B056341
CAS No.: 121487-82-9
M. Wt: 156.23 g/mol
InChI Key: RSILLSRLAWUTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavin adenine dinucleotide is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is a derivative of riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions. Flavin adenine dinucleotide can exist in multiple redox states, including the fully oxidized form (quinone), the semiquinone form, and the fully reduced form (hydroquinone) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide is synthesized through the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylylation of flavin mononucleotide. The process involves two main enzymes: riboflavin kinase and flavin mononucleotide adenylyltransferase .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide typically involves microbial fermentation. Various species of bacteria, actinomycetes, molds, and yeasts are screened for their ability to produce flavin adenine dinucleotide from flavin mononucleotide and adenine monophosphate .

Chemical Reactions Analysis

Types of Reactions

Flavin adenine dinucleotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Flavin adenine dinucleotide can be oxidized by various oxidizing agents, including molecular oxygen and hydrogen peroxide.

    Reducing Agents: It can be reduced by agents such as sodium dithionite and reduced nicotinamide adenine dinucleotide phosphate.

Major Products

Mechanism of Action

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILLSRLAWUTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.